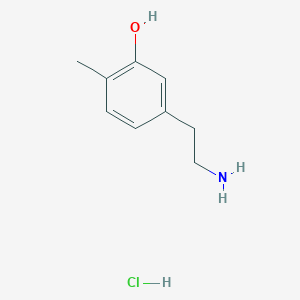
N-(2-(1-méthylindolin-5-yl)-2-morpholinoéthyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a morpholine ring, and an isobutyramide group
Applications De Recherche Scientifique
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
Target of Action
The compound, also known as 2-methyl-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]propanamide, has been found to be effective against certain strains of bacteria, such as Staphylococcus aureus . It has also been designed as an inhibitor of acetylcholine esterase (AChE) , an enzyme that plays a crucial role in neurotransmission.
Mode of Action
The compound interacts with its targets, such as AChE, by binding to the active site of the enzyme and inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that the enzyme is involved in.
Biochemical Pathways
The inhibition of AChE by the compound affects the cholinergic pathway, which is involved in many functions in the body, including muscle movement, breathing, heart rate, and learning. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is the inhibition of AChE, leading to enhanced cholinergic transmission . This could potentially be used to treat conditions associated with decreased cholinergic transmission, such as Alzheimer’s disease. Additionally, the compound’s antibacterial activity against Staphylococcus aureus suggests potential use in treating bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide typically involves multiple steps. One common synthetic route starts with the preparation of 1-methylindoline, which is then reacted with 2-chloroethylmorpholine under basic conditions to form the intermediate N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)amine. This intermediate is subsequently acylated with isobutyryl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the isobutyramide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide: This compound shares a similar indole structure but has a pyrrolidine ring instead of a morpholine ring.
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-phenoxyacetamide: This compound also contains an indole ring but has a piperidine ring and a phenoxyacetamide group.
Uniqueness
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide is unique due to the presence of the morpholine ring, which can enhance its pharmacokinetic properties and binding affinity. Additionally, the isobutyramide group provides stability and solubility, making it a promising candidate for further development in medicinal chemistry.
Propriétés
IUPAC Name |
2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)19(23)20-13-18(22-8-10-24-11-9-22)15-4-5-17-16(12-15)6-7-21(17)3/h4-5,12,14,18H,6-11,13H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINFLZFKRNMMHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

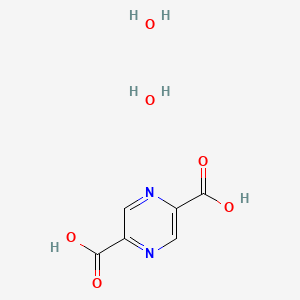
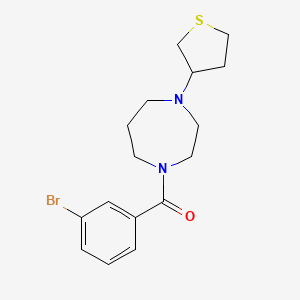
![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2374183.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2374184.png)
![1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2374185.png)

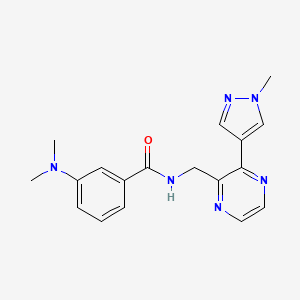
![1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374189.png)
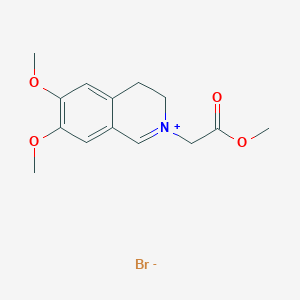
![2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B2374193.png)
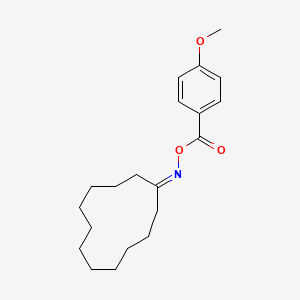
![N-(2,3-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2374198.png)
